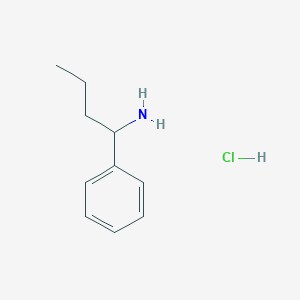

(1-Phenylbutyl)amine hydrochloride

Description

BenchChem offers high-quality (1-Phenylbutyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Phenylbutyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-phenylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLJBKBDJRRHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2941-19-7 | |

| Record name | (1-Phenylbutyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-Phenylbutyl)amine hydrochloride CAS number and physical properties

An In-depth Technical Guide to (1-Phenylbutyl)amine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

(1-Phenylbutyl)amine hydrochloride is a primary amine salt of significant interest within the fields of synthetic organic chemistry and pharmaceutical development. As a chiral compound, it serves as a valuable building block and resolving agent in the synthesis of more complex, enantiomerically pure molecules.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and safe handling protocols, designed for researchers and drug development professionals.

Section 1: Compound Identification and Physicochemical Properties

Precise identification is critical for any chemical standard. (1-Phenylbutyl)amine hydrochloride is the salt formed from the neutralization of the free base, (1-Phenylbutyl)amine, with hydrochloric acid. While data for the specific hydrochloride salt can be sparse, properties are often inferred from the free base or related structures.

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | (1-Phenylbutyl)amine hydrochloride | |

| Synonym(s) | α-Propyl-benzenemethanamine hydrochloride | N/A |

| CAS Number | Not explicitly defined for the racemic hydrochloride. Related compounds include: (R)-1-Phenylbutylamine: 6150-01-2, (S)-1-Phenylbutylamine: 3789-60-4 | [2][3] |

| MDL Number | MFCD11041010 | |

| Molecular Formula | C₁₀H₁₆ClN | |

| Molecular Weight | 185.69 g/mol | |

| Appearance | Solid | |

| Boiling Point (Free Base) | 220°C | [2] |

| Solubility (General for amine hydrochlorides) | Soluble in water, methanol.[4][5] | N/A |

| InChI Key | SRLJBKBDJRRHGL-UHFFFAOYSA-N |

Note: Some physical properties, such as boiling point, are reported for the free base and are expected to differ significantly for the hydrochloride salt.

Section 2: Synthesis Methodology: Reductive Amination

A robust and common method for synthesizing primary amines like (1-Phenylbutyl)amine is the reductive amination of the corresponding ketone, in this case, 1-phenyl-1-butanone. This pathway involves the formation of an imine intermediate with ammonia, which is then reduced in situ to the desired amine. The final step involves salt formation using hydrochloric acid.

Causality in Experimental Design: The choice of sodium borohydride as the reducing agent is strategic; it is effective for reducing the imine C=N bond while being less reactive towards the starting ketone under controlled conditions, thus maximizing the yield of the desired amine.[6] The final acidification not only converts the amine to its more stable and handleable hydrochloride salt but also facilitates purification by separating it from non-basic impurities.

Experimental Protocol: Synthesis

-

Imine Formation: Dissolve 1-phenyl-1-butanone (1.0 eq.) in methanol within a round-bottom flask equipped with a magnetic stirrer. Add a 7M solution of ammonia in methanol (5.0 eq.). Seal the flask and stir the mixture at room temperature for 12-24 hours to facilitate the formation of the N-(1-phenylbutylidene)iminium intermediate.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium borohydride (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 4 hours.

-

Work-up and Extraction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.[6] Acidify the remaining aqueous residue with 1M HCl (aq) to a pH of ~2. Wash the acidic aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted ketone and other non-polar impurities.

-

Isolation of Free Base: Basify the aqueous layer to a pH of >12 with 4M NaOH (aq). Extract the liberated (1-Phenylbutyl)amine into diethyl ether (3 x 50 mL).[6]

-

Salt Formation: Combine the organic extracts from the previous step and dry over anhydrous sodium sulfate. Filter the drying agent. Bubble dry HCl gas through the ethereal solution, or add a solution of HCl in isopropanol, until precipitation of the hydrochloride salt is complete.[7]

-

Purification: Collect the white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield (1-Phenylbutyl)amine hydrochloride.

Visualization: Synthesis Workflow

Caption: Reductive amination pathway for (1-Phenylbutyl)amine hydrochloride.

Section 3: Analytical Characterization

Confirming the identity and purity of the final product is paramount. High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of such compounds. Due to the lack of a strong chromophore in simple amines, pre-column derivatization is often necessary to enhance UV absorbance and achieve high sensitivity.[8]

Causality in Analytical Protocol: Derivatization with an agent like Phenyl isothiocyanate (PITC) introduces a phenylthiocarbamoyl group, which has strong UV absorbance, making the derivative easily detectable by standard HPLC-UV systems.[8] The use of a reversed-phase C18 column is ideal for separating the relatively non-polar derivatized amine from polar impurities.[8]

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Prepare a stock solution of (1-Phenylbutyl)amine hydrochloride standard (1 mg/mL) in methanol. Create a series of working standards by serial dilution to construct a calibration curve (e.g., 1-100 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the synthesized product in methanol to achieve a concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter.

-

Derivatization Procedure: To 100 µL of each standard or sample solution, add 50 µL of a Phenyl isothiocyanate (PITC) solution (5% in acetonitrile). Vortex the mixture and allow it to react at room temperature for 20 minutes. Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.[8]

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: Isocratic elution with a mixture of 0.05 M phosphate buffer (pH 6.5) and acetonitrile (50:50 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

-

Quantification: Calculate the purity of the synthesized product by comparing the peak area to the calibration curve generated from the standards.

Visualization: Analytical Workflow

Caption: Workflow for purity analysis via derivatization-HPLC.

Section 4: Safety, Handling, and Storage

(1-Phenylbutyl)amine and its salts are classified as hazardous materials and require careful handling. The GHS classifications for the free base, which should be considered relevant for the salt, include acute toxicity and skin corrosion.[3][9]

-

Hazard Classifications: Acute Toxicity, Oral (Category 4); Skin Corrosion/Irritation (Category 1B); Causes severe skin burns and eye damage.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood.[10][11]

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[4]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[4]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[10]

Section 5: Applications in Research and Development

The primary utility of (1-Phenylbutyl)amine lies in its application as a chiral building block in asymmetric synthesis. As it contains a stereocenter, the separated enantiomers ((R)- and (S)-1-Phenylbutylamine) are valuable as:

-

Chiral Resolving Agents: Used to separate racemic mixtures of chiral acids. The amine forms diastereomeric salts with the acid, which often have different solubilities, allowing for separation by crystallization.[1]

-

Chiral Auxiliaries and Synthons: Incorporated into a larger molecule to direct the stereochemical outcome of a subsequent reaction, and then later removed.

-

Precursors for Active Pharmaceutical Ingredients (APIs): The phenylamine motif is present in numerous pharmacologically active compounds. (1-Phenylbutyl)amine serves as a key starting material for the synthesis of complex drug candidates.

References

- (R)-1-Phenylbut-3-en-1-amine hydrochloride - CAS:132312-93-7 - Sunway Pharm Ltd. (n.d.).

- (1-Phenylbutyl)amine hydrochloride AldrichCPR - Sigma-Aldrich. (n.d.).

- Amine hydrochloride | Sigma-Aldrich. (n.d.).

- (1-Phenylbutyl)amine hydrochloride AldrichCPR - Sigma-Aldrich. (n.d.).

- (R)-1-Phenylbutylamine | 6150-01-2 - ChemicalBook. (n.d.).

- SAFETY DATA SHEET. (2015, October 06).

- (1,3-dimethyl-3-phenylbutyl)amine hydrochloride | CAS# 21705-33-9 | MFCD18483510 | BB-4033613 - Hit2Lead. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- (S)-1-Phenylbutylamine | C10H15N | CID 2449444 - PubChem - NIH. (n.d.).

- safety data sheet - Enamine. (n.d.).

- III Analytical Methods. (n.d.).

- VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. (n.d.).

- Supporting Information - The Royal Society of Chemistry. (n.d.).

- (R)-1-Phenylbutylamine | C10H15N | CID 2449447 - PubChem - NIH. (n.d.).

- 1-Phenylethylamine (hydrochloride) (CAS 13437-79-1) - Cayman Chemical. (n.d.).

- Analytical Methods - RSC Publishing. (n.d.).

- Synthesis and application of new chiral amines in Dutch resolution - University of Groningen. (n.d.).

- Preparation of 4-(1-Pyrenyl)butyl amine hydrochloride - ChemSpider Synthetic Pages. (2002, October 29).

- Analytical methods for 4,4-Diphenylbutylamine hydrochloride quantification - Benchchem. (n.d.).

- An In-depth Technical Guide to the Synthesis of 4-Phenylbutylamine - Benchchem. (n.d.).

- CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents. (n.d.).

Sources

- 1. pure.rug.nl [pure.rug.nl]

- 2. (R)-1-Phenylbutylamine | 6150-01-2 [chemicalbook.com]

- 3. (S)-1-Phenylbutylamine | C10H15N | CID 2449444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 5. caymanchem.com [caymanchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. (R)-1-Phenylbutylamine | C10H15N | CID 2449447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to 1-Phenylbutan-1-amine Hydrochloride: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylbutan-1-amine hydrochloride is a primary amine salt of significant interest in medicinal chemistry and drug development. Its structure, featuring a chiral center and a phenyl group, makes it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, physicochemical properties, synthesis, and analytical characterization of 1-phenylbutan-1-amine hydrochloride. Emphasis is placed on a detailed, field-proven protocol for its synthesis via reductive amination and subsequent salt formation. Furthermore, its application as a key intermediate in the synthesis of the deubiquitinase inhibitor WP1130 is discussed, highlighting the importance of its structural motifs in biological activity.

Chemical Identity and Physicochemical Properties

1-Phenylbutan-1-amine hydrochloride is the salt formed from the reaction of 1-phenylbutan-1-amine with hydrochloric acid. The presence of a chiral carbon atom at the first position of the butyl chain results in the existence of two enantiomers, (S)-1-phenylbutan-1-amine hydrochloride and (R)-1-phenylbutan-1-amine hydrochloride.

Chemical Structure and Molecular Weight

The chemical structure of 1-phenylbutan-1-amine hydrochloride is characterized by a phenyl ring and a butyl chain attached to the same carbon, which also bears an amino group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Table 1: Chemical and Physical Properties of 1-Phenylbutan-1-amine Hydrochloride

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₆ClN | [1] |

| Molecular Weight | 185.7 g/mol | [1] |

| Synonyms | (1S)-1-phenyl-1-butanamine hydrochloride (for the S-enantiomer) | [1] |

| CAS Number | 1342311-77-6 (for the S-enantiomer) | [1] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | Data not readily available in searched sources | |

| Solubility | Amine hydrochlorides are generally soluble in water and less soluble in non-polar organic solvents.[2][3][4] | General knowledge |

Spectroscopic Characterization

The structural elucidation of 1-phenylbutan-1-amine hydrochloride is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton adjacent to the phenyl and amino groups, the methylene protons of the butyl chain, and the methyl protons. The ammonium protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the chiral methine carbon, and the carbons of the alkyl chain.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of an amine hydrochloride salt is characterized by the presence of broad absorption bands in the range of 2400-3000 cm⁻¹ corresponding to the N-H stretching vibrations of the ammonium group.[5] Other characteristic peaks would include C-H stretching vibrations of the aromatic and aliphatic groups, and C=C stretching vibrations of the phenyl ring.[5]

-

Synthesis of 1-Phenylbutan-1-amine Hydrochloride

A common and efficient method for the synthesis of 1-phenylbutan-1-amine is the reductive amination of butyrophenone (1-phenylbutan-1-one).[6][7][8] This is a one-pot reaction that involves the formation of an imine intermediate, which is then reduced to the corresponding amine.[6][7][8] The resulting free amine can then be converted to its hydrochloride salt.

Synthesis Workflow

Caption: Synthesis and salt formation of 1-phenylbutan-1-amine HCl.

Experimental Protocol: Reductive Amination and Salt Formation

This protocol outlines the synthesis of 1-phenylbutan-1-amine via reductive amination of butyrophenone, followed by conversion to its hydrochloride salt.

Materials:

-

Butyrophenone

-

Ammonium acetate

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (e.g., 2M solution in diethyl ether or as dry HCl gas)

-

Diethyl ether (anhydrous)

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve butyrophenone (1 equivalent) and a suitable excess of an ammonia source, such as ammonium acetate (e.g., 5-10 equivalents), in anhydrous methanol.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (a molar excess, e.g., 1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification of the Free Amine:

-

Quench the reaction by carefully adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-phenylbutan-1-amine.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified 1-phenylbutan-1-amine in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether.[9]

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M) dropwise with stirring. Alternatively, dry HCl gas can be bubbled through the solution.[9][10]

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 1-phenylbutan-1-amine hydrochloride.

-

Application in Drug Development: A Key Building Block for WP1130

1-Phenylbutan-1-amine is a crucial intermediate in the synthesis of WP1130, a small molecule inhibitor of deubiquitinating enzymes (DUBs).[11][12] DUBs are a class of enzymes that play a critical role in the ubiquitin-proteasome system, which is involved in the degradation of cellular proteins. Dysregulation of this system is implicated in various diseases, including cancer.

The Role of the 1-Phenylbutan-1-amine Moiety in WP1130

WP1130, also known as Degrasyn, has been shown to induce apoptosis in various cancer cell lines.[11][13] While detailed structure-activity relationship (SAR) studies specifically isolating the contribution of the 1-phenylbutan-1-amine moiety are not extensively available in the searched literature, the presence of this group is integral to the overall chemical scaffold of WP1130. It is likely that the lipophilic phenyl and butyl groups contribute to the molecule's ability to penetrate cell membranes and interact with the target DUBs. The amine group, in its protonated state, can participate in hydrogen bonding interactions within the enzyme's active site or allosteric sites.

Caption: Mechanism of action of the DUB inhibitor WP1130.

Further research into the SAR of WP1130 and its analogs would be beneficial to fully elucidate the specific role of the 1-phenylbutan-1-amine fragment in its biological activity.[14][15]

Safety and Handling

As with all chemical reagents, 1-phenylbutan-1-amine hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Phenylbutan-1-amine hydrochloride is a synthetically accessible and valuable chiral building block with direct applications in the development of therapeutic agents. The reductive amination of butyrophenone provides a reliable route to its synthesis. Its incorporation into the structure of the deubiquitinase inhibitor WP1130 underscores its importance in medicinal chemistry. This guide provides a foundational understanding of its chemical properties, a detailed synthetic protocol, and insights into its application, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- Kapuria, V., et al. (2010). Deubiquitinase Inhibition by Small-Molecule WP1130 Triggers Aggresome Formation and Tumor Cell Apoptosis. Cancer Research, 70(22), 9265–9276.

- Whitehead, R. (2019). Synthesis and Preliminary Biological Evaluation of Novel Inhibitors of Deubiquitinating Enzymes. The University of Manchester Research Explorer.

-

Sciencemadness.org. (2021, August 26). Forming oxalate salts of amines. Retrieved from [Link]

-

ResearchGate. (2012, July 25). How to make a salt of a novel compound? Retrieved from [Link]

- Bartholomeusz, G. A., et al. (2007). Degrasyn activates proteasomal-dependent degradation of c-Myc. Cancer Research, 67(8), 3912–3918.

-

ResearchGate. (n.d.). Structure-Activity Relationship of USP5 Inhibitors. Retrieved from [Link]

-

YouTube. (2022, June 7). Amine and HCl - salt formation reaction. Retrieved from [Link]

- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

-

PubChem. (n.d.). (S)-1-Phenylbutylamine. Retrieved from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179.

-

ResearchGate. (n.d.). 1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants. Retrieved from [Link]

-

Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Approximating Proton NMR Chemical Shifts. Retrieved from [Link]

-

Filo. (2025, March 31). Amines salts are soluble in water but insoluble in organic solvent. Retrieved from [Link]

-

Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

-

Drug Design Org. (2005, May 15). Structure Activity Relationships (SAR). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

MDPI. (2013, November 25). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Retrieved from [Link]

-

Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 23). Structure and Properties of Amines. Retrieved from [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved from [Link]

-

PMC. (2024, December 24). Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. (2025, August 6). Retrieved from [Link]

-

Pretsch, E., et al. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylbutan-1-amine. Retrieved from [Link]

-

SigmaAldrich.cn. (n.d.). (S)-1-Phenylbutan-1-amine (hydrochloride). Retrieved from [Link]

-

PubMed. (2010, November 15). Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis. Retrieved from [Link]

-

MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

ResearchGate. (n.d.). Various synthetic routes for the synthesis of amine 1 Comparison of the... Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of primary amines by one-pot reductive amination of aldehydes. Retrieved from [Link]

-

ResearchGate. (2025, October 17). Chemical Features Important for Activity in a Class of Inhibitors Targeting the Wip1 Flap Subdomain. Retrieved from [Link]

-

Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

MDPI. (n.d.). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link]

-

MDPI. (n.d.). Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-Phenyl-1-butanol. Retrieved from [Link]

Sources

- 1. (S)-1-Phenylbutan-1-amine (hydrochloride) | 1342311-77-6 [sigmaaldrich.com]

- 2. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 6. mdpi.com [mdpi.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. CN109384677A - A method of synthesis primary amine hydrochloride - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 15. researchgate.net [researchgate.net]

Difference between (R)- and (S)-1-phenylbutylamine hydrochloride isomers

The following technical guide details the physicochemical, synthetic, and pharmacological distinctions between the (R)- and (S)-isomers of 1-phenylbutylamine hydrochloride.

Stereochemical Distinction, Synthesis, and Pharmacological Applications

Executive Summary

1-Phenylbutylamine (also known as

The hydrochloride salt form improves stability and water solubility, making it the preferred state for storage and biological testing. This guide differentiates the isomers based on their optical properties, resolution methodologies, and distinct biological activities.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The core difference between the isomers lies in the spatial arrangement of the propyl group relative to the amine at the benzylic carbon. For

Comparative Properties Table

| Property | (R)-1-Phenylbutylamine HCl | (S)-1-Phenylbutylamine HCl |

| CAS Number (Salt) | 934268-52-7 | [Analogous ID] (Base CAS: 3789-60-4) |

| CAS Number (Base) | 6150-01-2 | 3789-60-4 |

| Stereodescriptor | (R) / Rectus | (S) / Sinister |

| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) |

| Molecular Weight | 185.70 g/mol | 185.70 g/mol |

| Physical State | White to off-white crystalline solid | White to off-white crystalline solid |

| Solubility | High in H₂O, EtOH; Low in Et₂O | High in H₂O, EtOH; Low in Et₂O |

| Key Application | Chiral Resolving Agent (Acids) | Chiral Intermediate / Ligand |

Note on Melting Point: While the ethyl homolog (phenylethylamine HCl) melts at ~217°C, the butyl chain introduces steric bulk that typically lowers the lattice energy. Experimental determination is required for precise values, generally expected in the 180–200°C range for the pure HCl salt.

Stereoselective Synthesis & Resolution

Obtaining high enantiomeric excess (ee) is critical. Two primary methods dominate the field: Enzymatic Kinetic Resolution (Green Chemistry) and Classical/Dutch Resolution (Chemical).

Method A: Enzymatic Kinetic Resolution (Lipase-Catalyzed)

This is the industry standard for high-purity preparation. Candida antarctica Lipase B (CAL-B) displays high stereoselectivity for amines. The enzyme preferentially acylates the (R)-enantiomer (E-selective), leaving the (S)-amine unreacted.

Workflow Logic:

-

Acyl Donor: Ethyl acetate or isopropyl acetate is used as both solvent and reactant.

-

Selectivity: CAL-B acylates the (R)-amine to form the amide.

-

Separation: The (S)-amine remains basic and can be extracted with acid; the (R)-amide is neutral.

-

Hydrolysis: The (R)-amide is hydrolyzed back to the amine if the (R)-isomer is desired.

Figure 1: Enzymatic kinetic resolution workflow using CAL-B lipase to separate (R) and (S) isomers.

Method B: Dutch Resolution

"Dutch Resolution" utilizes a family of structurally related resolving agents (e.g., mixtures of mandelic acid derivatives) to precipitate the diastereomeric salt.

-

Mechanism: The use of multiple agents suppresses the nucleation of the unwanted diastereomer and promotes the crystallization of the target salt through a "pebble in the wall" packing efficiency.

-

Application: (R)-1-phenylbutylamine is often used as an additive in these mixtures to resolve other chiral acids, acting as a nucleation inhibitor for the wrong isomer.

Analytical Discrimination

Discriminating between the HCl salts requires chiral HPLC or GC.

-

HPLC Method:

-

Column: Chiralcel OD-H or AD-H (polysaccharide-based).

-

Mobile Phase: Hexane/Isopropanol (90:10) + 0.1% Diethylamine (for the free base). Note: Salts must be neutralized in situ or converted to free base before injection.

-

Detection: UV at 254 nm (Phenyl ring absorption).

-

-

Polarimetry:

-

Specific rotation

is measured in Ethanol or Methanol. -

Protocol: Dissolve 100 mg of the HCl salt in 10 mL solvent. Measure in a 1 dm tube.

-

Calculation:

-

Pharmacological & Biological Implications[7][10][11][12][13]

While often used as a chemical tool, 1-phenylbutylamine possesses intrinsic biological activity as a Trace Amine analog.

Structure-Activity Relationship (SAR)

It is a homolog of Amphetamine (

-

Amphetamine: High affinity for Dopamine (DAT) and Norepinephrine (NET) transporters.

-

1-Phenylbutylamine: The bulkier propyl group at the

-position significantly reduces affinity for DAT/NET but retains or enhances affinity for TAAR1 (Trace Amine-Associated Receptor 1) .

Isomer-Specific Activity

-

(S)-Isomer: In the amphetamine series, the (S)-(+)-isomer (dextroamphetamine) is the potent psychostimulant. However, for direct TAAR1 agonism, the stereochemical preference can vary.

-

(R)-Isomer: Often preferred for "non-stimulant" applications or as a metabolic probe. It is less likely to be a substrate for MAO-B compared to the ethyl homolog, due to steric hindrance at the cleavage site.

Figure 2: Pharmacological divergence between Amphetamine and 1-Phenylbutylamine based on steric bulk.

Experimental Protocols

Protocol 1: Determination of Optical Purity (Polarimetry)

This protocol validates the identity of the (R)-isomer.

-

Preparation: Weigh accurately 0.5 g of the 1-phenylbutylamine HCl sample.

-

Dissolution: Transfer to a 50 mL volumetric flask. Dissolve in absolute ethanol.

-

Measurement: Zero the polarimeter with pure ethanol. Fill the 1 dm tube with the sample solution.

-

Reading: Measure rotation (

) at 20°C using the Sodium D line (589 nm). -

Validation: The (R)-isomer should yield a positive (+) rotation.[1] If negative, the sample is the (S)-isomer or the salt formation has inverted the observed rotation (rare for simple amines, but always verify against a standard).

Protocol 2: Chemical Resolution (Tartaric Acid Method)

For recovering pure isomers from a racemic mixture.

-

Mixing: Dissolve 10 mmol of racemic 1-phenylbutylamine (free base) in hot ethanol.

-

Acid Addition: Add 10 mmol of (+)-Tartaric acid dissolved in hot ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate. The less soluble diastereomeric salt (typically (R)-amine · (+)-tartrate) will crystallize.

-

Filtration: Collect crystals.

-

Liberation: Suspend crystals in water, basify with 1M NaOH, and extract with dichloromethane to recover the enantiomerically enriched amine. Convert to HCl salt using HCl in diethyl ether.

References

-

PubChem. (2025).[2] (R)-1-Phenylbutylamine Compound Summary. National Library of Medicine. [Link]

-

Vries, T. D., et al. (1998). The Family Approach to the Resolution of Racemates. Angewandte Chemie International Edition. [Link]

-

González-Sabín, J., et al. (2002). Lipase-catalyzed resolution of 1-phenylalkylamines. Tetrahedron: Asymmetry. [Link]

-

Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.[3][4] [Link]

Sources

An In-depth Technical Guide to the Solubility of (1-Phenylbutyl)amine Hydrochloride in Water and Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of (1-Phenylbutyl)amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering a framework for understanding and predicting the behavior of this compound in various solvent systems.

Introduction: The Critical Role of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences. For an active pharmaceutical ingredient (API) like (1-Phenylbutyl)amine hydrochloride, its solubility profile is a critical determinant of its bioavailability, formulation feasibility, and ultimate therapeutic efficacy. A thorough understanding of its solubility in aqueous and organic media is therefore paramount during all stages of drug discovery and development.

This guide will explore the molecular characteristics of (1-Phenylbutyl)amine hydrochloride that govern its solubility, provide a detailed experimental protocol for its determination, and analyze its expected solubility in water and a range of common organic solvents.

Physicochemical Properties of (1-Phenylbutyl)amine Hydrochloride

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. (1-Phenylbutyl)amine hydrochloride is a primary amine salt. The presence of a phenyl group and a butyl chain contributes to its lipophilic character, while the hydrochloride salt of the amine group introduces a significant hydrophilic component.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ClN | |

| Molecular Weight | 185.69 g/mol | |

| pKa (predicted for (R)-1-Phenylbutylamine) | 9.31 ± 0.10 | |

| LogP (computed for (S)-1-Phenylbutylamine) | 2.1 | |

| Physical Form | Solid |

The pKa of the conjugate acid (the ammonium ion) is crucial. For primary amine hydrochlorides, the pKa is a measure of the acidity of the ammonium salt.[1] A predicted pKa of around 9.31 for the free base suggests that the hydrochloride salt will be the predominant species in acidic to neutral aqueous solutions, a factor that significantly enhances its water solubility. The LogP value of 2.1 indicates a moderate lipophilicity, suggesting that while it has an affinity for non-polar environments, it is not excessively so.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[2] More specifically, the dissolution of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

-

Polar Solvents: Water is a highly polar solvent capable of forming strong hydrogen bonds.[3] The solubility of (1-Phenylbutyl)amine hydrochloride in water is expected to be significant due to the ionic nature of the hydrochloride salt. The positively charged ammonium group and the chloride anion can readily interact with the partial negative (oxygen) and partial positive (hydrogen) charges of water molecules, respectively, through ion-dipole interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents possess a hydroxyl group and can act as both hydrogen bond donors and acceptors. They are expected to be good solvents for (1-Phenylbutyl)amine hydrochloride due to their ability to solvate both the ammonium cation and the chloride anion through hydrogen bonding and dipole-dipole interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they are not hydrogen bond donors.[3] Acetone's carbonyl group and dichloromethane's C-Cl bonds create polar regions that can interact with the ionic solute, suggesting moderate solubility.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents are characterized by low polarity and the predominance of London dispersion forces. The energetic cost of disrupting the strong ionic interactions within the (1-Phenylbutyl)amine hydrochloride crystal lattice is unlikely to be compensated by the weak interactions with non-polar solvent molecules. Therefore, solubility in these solvents is expected to be very low.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5][6][7] It involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the saturated solution.

Experimental Workflow

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of (1-Phenylbutyl)amine hydrochloride to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Pipette a precise volume of the desired solvent (e.g., water, methanol, ethanol, etc.) into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a mechanical shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach a plateau in concentration.[7]

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a suitable syringe filter (e.g., 0.45 µm) to remove any remaining undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent (typically the mobile phase used for analysis).

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved (1-Phenylbutyl)amine hydrochloride.

-

Construct a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of (1-Phenylbutyl)amine hydrochloride in the specific solvent, taking into account the dilution factor. The solubility is typically expressed in units of g/L or mg/mL.

-

Analysis of Solubility in Different Solvent Systems

While specific experimental data for (1-Phenylbutyl)amine hydrochloride is limited, a predictive analysis of its solubility can be made based on the properties of the compound and the solvents.

Solvent Properties

| Solvent | Polarity Index | Dielectric Constant (20°C) | Type |

| Water | 10.2 | 80.1 | Polar Protic |

| Methanol | 5.1 | 32.7 | Polar Protic |

| Ethanol | - | 24.55 (25°C) | Polar Protic |

| Isopropanol | 3.9 | 19.92 (25°C) | Polar Protic |

| Acetone | 5.1 | 20.7 (25°C) | Polar Aprotic |

| Dichloromethane | 3.1 | 8.93 (25°C) | Polar Aprotic |

| Toluene | 2.4 | 2.38 (25°C) | Non-Polar |

| Hexane | 0.1 | 1.88 (25°C) | Non-Polar |

Predicted Solubility Profile

-

Water: Due to its high polarity and ability to form strong ion-dipole interactions, water is expected to be an excellent solvent for (1-Phenylbutyl)amine hydrochloride. The hydrochloride salt form dramatically increases aqueous solubility compared to the free base.[8]

-

Alcohols (Methanol, Ethanol, Isopropanol): These polar protic solvents are anticipated to be very good solvents. Methanol, being the most polar of the three, is likely to exhibit the highest solvating power for the ionic compound. Solubility is expected to decrease from methanol to ethanol to isopropanol as the non-polar alkyl chain length increases, reducing the overall polarity of the solvent.

-

Acetone and Dichloromethane: These polar aprotic solvents should demonstrate moderate to good solubility. Dichloromethane, despite its lower dielectric constant compared to acetone, can be an effective solvent for amine hydrochlorides.[12]

-

Toluene and Hexane: As non-polar solvents, toluene and hexane are predicted to be poor solvents for (1-Phenylbutyl)amine hydrochloride. The energy required to overcome the crystal lattice energy of the ionic salt will not be sufficiently compensated by the weak van der Waals interactions with these solvents.

Visualization of Dissolution Mechanisms

Caption: Dissolution in a Polar Protic Solvent.

Caption: Interaction in a Non-Polar Solvent.

Conclusion

The solubility of (1-Phenylbutyl)amine hydrochloride is dictated by the interplay of its ionic nature and the properties of the solvent. As an amine hydrochloride, it is expected to exhibit high solubility in polar protic solvents like water and alcohols, moderate to good solubility in polar aprotic solvents, and poor solubility in non-polar solvents. The principles and experimental protocols outlined in this guide provide a robust framework for the empirical determination and theoretical understanding of its solubility profile, which is a critical aspect of its development for any scientific or pharmaceutical application.

References

-

Scribd. (n.d.). Solvent Polarity Index Table. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent? Retrieved February 24, 2026, from [Link]

-

Utah Tech University. (n.d.). Physical Properties of Organic Solvents. Retrieved February 24, 2026, from [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved February 24, 2026, from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved February 24, 2026, from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 24, 2026, from [Link]

-

World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved February 24, 2026, from [Link]

-

ThoughtCo. (n.d.). Examples of High Polarity Solvents. Retrieved February 24, 2026, from [Link]

-

Lumen Learning. (n.d.). Solubility – Introductory Chemistry. Retrieved February 24, 2026, from [Link]

-

University of California, Davis. (n.d.). Dielectric Constant of Common solvents. Retrieved February 24, 2026, from [Link]

-

Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved February 24, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Table of dielectric constants of pure liquids. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Experimental pKa values of amine hydrochlorides. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Solvents: Properties, solubility parameter, solvation, toxicity, safety. Retrieved February 24, 2026, from [Link]

-

Hansford Sensors. (n.d.). Solvent Physical Properties. Retrieved February 24, 2026, from [Link]

-

Wikipedia. (n.d.). Phenethylamine. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). pKa of amine hydrochlorides. Retrieved February 24, 2026, from [Link]

-

University of California, Davis. (n.d.). Acids and Bases. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). (S)-1-Phenylbutylamine. Retrieved February 24, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Amines. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Experimental amine basicity (pKa). Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). Methyl(4-phenylbutyl)amine. Retrieved February 24, 2026, from [Link]

-

Chemister.ru. (n.d.). dimethylamine hydrochloride. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). (R)-1-Phenylbutylamine. Retrieved February 24, 2026, from [Link]

-

Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 1-Phenylpropan-1-amine. Retrieved February 24, 2026, from [Link]

-

University of Wisconsin-River Falls. (n.d.). Alcohol or Amine Unknowns. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility comparison in dichloromethane. Retrieved February 24, 2026, from [Link]

-

Chemister.ru. (n.d.). diethylamine hydrochloride. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. Retrieved February 24, 2026, from [Link]

-

NIST. (n.d.). SOLUBILITY DATA SERIES. Retrieved February 24, 2026, from [Link]

Sources

- 1. courses.washington.edu [courses.washington.edu]

- 2. Solubility – Introductory Chemistry [uen.pressbooks.pub]

- 3. caymanchem.com [caymanchem.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. bioassaysys.com [bioassaysys.com]

- 6. enamine.net [enamine.net]

- 7. who.int [who.int]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. accessibility menu, dialog, popup [fishersci.co.uk]

- 11. Solvent Physical Properties [people.chem.umass.edu]

- 12. researchgate.net [researchgate.net]

Safety data sheet (SDS) and toxicity profile for alpha-propylbenzylamine HCl

An In-Depth Technical Guide to the Safety Data Sheet and Toxicity Profile of alpha-Propylbenzylamine HCl

Introduction

alpha-Propylbenzylamine hydrochloride (HCl), also known as 1-phenyl-1-aminobutane HCl, is a primary amine belonging to the substituted benzylamine class of compounds. While not as extensively documented as some commodity chemicals, molecules within this structural family are of significant interest to researchers and drug development professionals. They serve as key intermediates in the synthesis of more complex molecules and as scaffolds for the development of novel therapeutic agents. The structural similarity of its parent compound, benzylamine, to neurotransmitters has made its derivatives a subject of pharmacological research.[1]

This guide provides a comprehensive overview of the safety and toxicological profile of alpha-propylbenzylamine HCl. Due to the absence of a dedicated, publicly available Safety Data Sheet (SDS) for this specific salt, this document synthesizes data from structurally analogous compounds to construct a provisional safety profile. This approach allows for a robust, precautionary assessment of the potential hazards. Furthermore, this guide outlines a strategic framework of established experimental protocols for empirically determining its toxicity, ensuring that research and development can proceed with the highest commitment to safety and scientific integrity.

Part 1: Provisional Safety Data Sheet (SDS) - alpha-Propylbenzylamine HCl

Disclaimer: This synthesized SDS is based on data from structurally related benzylamine derivatives. It should be used for preliminary hazard assessment and planning purposes only. Empirical testing is required for definitive classification.

Section 1: Identification

-

Chemical Name: alpha-Propylbenzylamine hydrochloride; (1-Phenylbutyl)amine hydrochloride

-

Chemical Formula: C₁₀H₁₅N · HCl

-

Molecular Weight: 185.69 g/mol [2]

-

Synonyms: 1-Phenyl-1-aminobutane HCl

Section 2: Hazard Identification Based on analogous compounds, alpha-propylbenzylamine HCl is anticipated to be classified as a hazardous substance.[3][4][5]

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3][4] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[3][4][5] |

| Serious Eye Damage/Irritation | Category 1 | H314: Causes severe skin burns and eye damage[3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][6] |

| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life[3] |

-

Hazard Pictograms:

-

Corrosion (GHS05)

-

Health Hazard/Exclamation Mark (GHS07)

-

-

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Use only outdoors or in a well-ventilated area.[5]

-

Response: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[7][8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

-

Section 3: Composition/Information on Ingredients

-

Substance: alpha-Propylbenzylamine hydrochloride

-

CAS Number: Not available. The CAS number for the parent free base (N-Propylbenzylamine) is 2038-57-5.

Section 4: First-Aid Measures

-

General Advice: Show this safety data sheet to the doctor in attendance. Immediate medical attention is required.[7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6][9]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Call a physician immediately.[3][7]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediately call an ophthalmologist.[3][7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and make the victim drink water (two glasses at most). Call a physician immediately.[3][9][10]

Section 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Do not use a heavy water stream.[10][11]

-

Specific Hazards: Combustible material.[7] Thermal decomposition can lead to the release of irritating gases and vapors, including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[7][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full turnout gear.[10]

Section 6: Accidental Release Measures

-

Personal Precautions: Use personal protective equipment as required. Avoid dust formation. Do not breathe vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[6][7][10]

-

Environmental Precautions: Do not let the product enter drains or surface water.[7]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid creating dust. Keep in suitable, closed containers for disposal.[6]

Section 7: Handling and Storage

-

Handling: Wear personal protective equipment. Use only under a chemical fume hood. Do not get in eyes, on skin, or on clothing. Do not breathe dust. Do not ingest.[6][7] Wash hands after handling and before eating or smoking.[10]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9] Do not store above 5°C (41°F) for long-term stability.[10] Store under an inert atmosphere.[6]

Section 8: Exposure Controls/Personal Protection

-

Engineering Controls: Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits. Ensure that eyewash stations and safety showers are close to the workstation.[8][10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Tightly fitting safety goggles. Face shield.

-

Skin Protection: Full suit, boots, and gloves (e.g., nitrile rubber).

-

Respiratory Protection: A self-contained breathing apparatus should be used to avoid inhalation of the product, especially if dust is generated.[10]

-

Section 9: Physical and Chemical Properties Data for the exact HCl salt is limited. The following table includes experimental data for related compounds and computed properties for the parent amine.

Table 2: Physical and Chemical Properties

| Property | Value | Source / Analogue |

| Appearance | Solid Crystalline Powder (anticipated) | [6] (4-Nitro-N-(n-propyl)benzylamine HCl) |

| Color | Light yellow to white (anticipated) | [6][11] |

| Odor | No information available / Ammonia-like | [4][6] (Benzylamine) |

| Melting Point | ~233-235 °C (for a related nitro- derivative) | (4-Nitro-N-propylbenzylamine HCl) |

| Boiling Point | ~184-185 °C (for the parent free base) | [3] (alpha-Methylbenzylamine) |

| Solubility | Soluble in water (anticipated) | [4] (Benzylamine) |

| Density | ~0.981 g/cm³ at 25°C (for the parent free base) | [3] (alpha-Methylbenzylamine) |

| pKa (Basic) | 9.6 (for the parent free base) | [12] (N-Propylbenzylamine) |

Section 10: Stability and Reactivity

-

Reactivity: No data available. Forms explosive mixtures with air on intense heating.[3]

-

Chemical Stability: Stable under recommended storage conditions.[10][13]

-

Conditions to Avoid: Heat, flames, sparks, and exposure to moist air or water.[7][11]

-

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides.[7][13]

-

Hazardous Decomposition Products: Oxides of carbon (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl).[10]

Part 2: In-Depth Toxicity Profile

A thorough understanding of a compound's toxicity is paramount for risk assessment and safe handling in a research environment. The profile for alpha-propylbenzylamine HCl is inferred from its structural class.

Acute Toxicity

Benzylamine derivatives are frequently classified as harmful if swallowed and/or in contact with skin.[3] The primary risks upon acute exposure are corrosive injury and systemic toxicity. Quantitative data from closely related compounds provide a basis for estimating the potential toxicity of alpha-propylbenzylamine HCl.

Table 3: Acute Toxicity Data of Structurally Related Compounds

| Compound | Route | Species | LD50 Value | Source |

| (S)-(-)-α-Methylbenzylamine | Oral | Rat | 950 mg/kg | [14] |

| (S)-(-)-α-Methylbenzylamine | Dermal | Rabbit | 730 mg/kg | [14] |

| Poly(allylamine hydrochloride) | Oral | Rat | 1600 mg/kg | [15] |

Based on this data, alpha-propylbenzylamine HCl likely falls into GHS Category 4 for acute oral and dermal toxicity. Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[7]

Corrosivity and Irritation

This is the most significant and immediate hazard associated with this class of compounds. Direct contact is expected to cause severe skin burns and serious, potentially irreversible, eye damage.[3][4][5] Ingestion can cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus, with a danger of perforation.[7][13] Inhalation of dust or aerosols may cause respiratory tract irritation.[5][6]

Chronic Toxicity and Carcinogenicity

There is no specific data on the long-term effects of alpha-propylbenzylamine HCl. However, for many related simple benzylamines, there is no evidence to suggest they are carcinogenic. Major regulatory and advisory bodies have not classified common analogues as carcinogens.[14][16]

-

IARC: No component of related products is identified as a probable, possible, or confirmed human carcinogen.[14]

-

NTP: No component of related products is identified as a known or anticipated carcinogen.[14]

-

OSHA: Not regulated as a carcinogen.[14]

Despite this, chronic toxicity studies on other amine hydrochlorides have shown the potential for target organ effects, such as liver neoplasms, after prolonged high-dose exposure, underscoring the need for caution with any new chemical entity.[17]

Genotoxicity and Mutagenicity

Data is lacking for the specific title compound. A structurally similar compound, L(-)-alpha-Methylbenzylamine, was found to be not mutagenic in the Ames test, a common screen for genotoxic potential.[7] This provides some preliminary, though not definitive, evidence that the compound may not be a mutagen.

Part 3: Recommended Experimental Protocols for Toxicity Assessment

To move beyond inference and establish a definitive safety profile, a tiered experimental approach is recommended. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, Refinement) by prioritizing in vitro methods before proceeding to essential, well-designed in vivo studies.[18]

Caption: A tiered workflow for toxicological assessment.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

-

Causality & Objective: Before animal testing, it is crucial to determine the compound's intrinsic toxicity to cells. This assay identifies the concentration that reduces cell viability by 50% (IC50), providing a quantitative measure of cytotoxicity and guiding dose selection for subsequent studies.

-

Methodology:

-

Cell Culture: Culture a relevant human cell line, such as HepG2 (liver carcinoma), in appropriate medium (e.g., DMEM with 10% FBS) at 37°C, 5% CO₂.

-

Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 100 mM stock solution of alpha-propylbenzylamine HCl in sterile DMSO or water. Create a serial dilution series (e.g., from 1 µM to 1 mM) in cell culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control) to the wells. Incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle control and plot cell viability versus compound concentration. Calculate the IC50 value using non-linear regression.

-

Protocol 2: Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

-

Causality & Objective: This in vivo study is designed to identify a dose range that causes evident toxicity but no mortality, allowing for classification into a GHS category. It is a refinement of the classic LD50 test, using fewer animals to obtain sufficient information for hazard classification.[18]

-

Methodology:

-

Animal Model: Use a single sex (typically female, as they are often slightly more sensitive) of a standard laboratory rat strain (e.g., Wistar or Sprague-Dawley), 8-12 weeks old.[19]

-

Sighting Study: Administer a starting dose (e.g., 300 mg/kg, based on data from analogues) to a single animal.

-

If the animal survives, use a higher dose (e.g., 2000 mg/kg) in another animal.

-

If the animal dies, use a lower dose (e.g., 50 mg/kg) in another animal.

-

-

Main Study: Based on the sighting study, administer the selected fixed dose to four additional animals.

-

Administration: The compound is administered by oral gavage. Animals should be fasted overnight prior to dosing.

-

Observation: Observe animals for mortality, signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.[20]

-

Endpoint: At day 14, all surviving animals are humanely euthanized and subjected to a gross necropsy.

-

Interpretation: The results (mortality and evident toxicity) at a given fixed dose allow for the assignment of the substance to a specific GHS hazard category.

-

Sources

- 1. Benzylamine - Wikipedia [en.wikipedia.org]

- 2. 3-Isopropylbenzylamine Hydrochloride | C10H16ClN | CID 21085834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.ca [fishersci.ca]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. peptide.com [peptide.com]

- 11. lobachemie.com [lobachemie.com]

- 12. N-Propylbenzylamine | C10H15N | CID 74850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. dept.harpercollege.edu [dept.harpercollege.edu]

- 17. Chronic toxicity tests of pyrilamine maleate and methapyrilene hydrochloride in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 19. Read "Toxicity Testing for Assessment of Environmental Agents: Interim Report" at NAP.edu [nationalacademies.org]

- 20. Toxicology Services - Enamine [enamine.net]

An In-depth Technical Guide to the pKa Values and Ionization Properties of 1-Phenylbutylamine Derivatives

Introduction: The Critical Role of pKa in Drug Discovery and Development

In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is paramount to its success as a therapeutic agent. Among these properties, the acid dissociation constant (pKa) stands out as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile.[1][2][3] The pKa value dictates the degree of ionization of a molecule at a given pH, which in turn governs its solubility, lipophilicity, permeability across biological membranes, and interaction with its target protein.[1][2] For researchers, scientists, and drug development professionals, a comprehensive grasp of pKa and its implications is not merely academic; it is a cornerstone of rational drug design and optimization.

This guide provides an in-depth technical exploration of the pKa values and ionization properties of 1-phenylbutylamine derivatives. This chemical scaffold is of significant interest in medicinal chemistry, forming the backbone of numerous biologically active compounds. By dissecting the theoretical underpinnings of pKa, detailing robust experimental methodologies for its determination, and exploring its profound impact on drug-like properties, this document aims to equip researchers with the knowledge to rationally modulate the ionization characteristics of 1-phenylbutylamine-based drug candidates to enhance their therapeutic potential.

Part 1: Theoretical Framework of Ionization

The ionization of a 1-phenylbutylamine derivative, which contains a primary amine, is a reversible acid-base equilibrium. The amine group can accept a proton to form its conjugate acid, the ammonium cation. The pKa of the amine is, by convention, the pKa of its conjugate acid.

The Henderson-Hasselbalch Equation: Quantifying Ionization

The relationship between pKa, pH, and the ratio of the ionized to the un-ionized form of an amine is described by the Henderson-Hasselbalch equation. For a basic amine like 1-phenylbutylamine, the equation is expressed as:

pH = pKa + log([B]/[BH⁺])

Where:

-

[B] is the concentration of the un-ionized (basic) form of the amine.

-

[BH⁺] is the concentration of the ionized (protonated) form of the amine.

This equation is fundamental to understanding how the ionization state of a 1-phenylbutylamine derivative will change as it moves through the different pH environments of the human body, from the acidic milieu of the stomach to the near-neutral pH of the blood.[4]

Substituent Effects on pKa: The Hammett Equation

The electronic properties of substituents on the phenyl ring of 1-phenylbutylamine can significantly influence the basicity of the amine and thus its pKa. Electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen atom, making it a weaker base and lowering the pKa. Conversely, electron-donating groups (EDGs) increase the electron density on the nitrogen, making it a stronger base and raising the pKa.

This relationship can be quantified using the Hammett equation, which provides a linear free-energy relationship for the effect of meta- and para-substituents on the reactivity of benzene derivatives:[5][6]

log(K/K₀) = ρσ

Where:

-

K is the acid dissociation constant of the substituted compound.

-

K₀ is the acid dissociation constant of the unsubstituted compound.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

For the ionization of the conjugate acids of para-substituted 1-phenylbutylamines, a plot of pKa versus the Hammett substituent constant (σ) would be expected to yield a linear relationship. The slope of this line (ρ) provides insight into the mechanism of the ionization reaction.

Part 2: Experimental Determination of pKa

While computational methods can provide useful estimates, the experimental determination of pKa remains the gold standard for accuracy. Potentiometric titration is a widely used and reliable method for determining the pKa of ionizable compounds.[7]

Potentiometric Titration: A Step-by-Step Protocol

This protocol outlines the determination of the pKa of a 1-phenylbutylamine derivative using potentiometric titration.

Materials and Equipment:

-

pH meter with a combination glass electrode

-

Calibrated automatic burette

-

Magnetic stirrer and stir bar

-

Titration vessel

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized, CO₂-free water

-

1-phenylbutylamine derivative sample

Protocol:

-

Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the sample.

-

Sample Preparation: Accurately weigh a known amount of the 1-phenylbutylamine derivative and dissolve it in a known volume of deionized, CO₂-free water. A final concentration of approximately 1-10 mM is typical. Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

-

Initial pH Adjustment: If titrating with a base, add a slight excess of standardized HCl to the sample solution to ensure that the amine is fully protonated at the start of the titration.

-

Titration: Place the titration vessel on the magnetic stirrer and immerse the pH electrode and the burette tip into the solution. Begin stirring at a constant rate. Add the standardized NaOH solution in small, precise increments, recording the pH value after each addition. Allow the pH reading to stabilize before adding the next increment.

-

Data Analysis: Plot the pH values versus the volume of titrant added. The pKa can be determined from the titration curve at the half-equivalence point, where half of the amine has been neutralized. At this point, pH = pKa. The equivalence point can be identified as the point of maximum slope on the titration curve, which corresponds to the inflection point. A more accurate determination can be made by plotting the first or second derivative of the titration curve.

-

Replicates: Perform the titration in triplicate to ensure the reproducibility of the results.

Diagram of Potentiometric Titration Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Part 3: The Impact of pKa and Ionization on ADME Properties

The pKa of a 1-phenylbutylamine derivative is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3] The degree of ionization at physiological pH (typically around 7.4) directly influences a compound's ability to cross biological membranes and interact with metabolic enzymes and transporters.

Lipophilicity and Membrane Permeability

The lipophilicity of a drug is a key factor in its ability to cross the lipid bilayers of cell membranes. The un-ionized form of an amine is generally more lipophilic and can more readily diffuse across membranes, while the ionized form is more water-soluble and has poor membrane permeability.[4] The relationship between pKa, pH, and lipophilicity is described by the distribution coefficient (logD), which takes into account the ionization of the compound.

For a basic drug like a 1-phenylbutylamine derivative, a higher pKa will result in a greater proportion of the ionized form at physiological pH, leading to lower lipophilicity and potentially reduced passive diffusion across membranes, including the blood-brain barrier (BBB).[3]

Solubility

The aqueous solubility of a drug is crucial for its formulation and absorption from the gastrointestinal tract. The ionized form of an amine is significantly more water-soluble than the un-ionized form. Therefore, for a 1-phenylbutylamine derivative, a lower pKa (closer to physiological pH) can lead to a higher proportion of the more soluble ionized form, which can be advantageous for oral drug delivery.

Blood-Brain Barrier Penetration

For centrally acting drugs, the ability to cross the blood-brain barrier is essential. The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain. Generally, small, lipophilic molecules can cross the BBB via passive diffusion. As such, the pKa of a 1-phenylbutylamine derivative plays a crucial role in its potential for CNS activity. A high pKa will lead to a high degree of ionization at the pH of blood (around 7.4), making the molecule more polar and less likely to cross the BBB.[3][8] Conversely, a lower pKa may increase the fraction of the un-ionized, more lipophilic species, potentially enhancing BBB penetration.[9]

Diagram of pKa's Influence on ADME Properties:

Caption: The central role of pKa in influencing ADME properties.

Part 4: Data Analysis and Interpretation